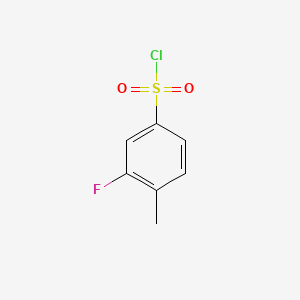

3-Fluoro-4-methylbenzenesulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUHIMCRFRIVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381022 | |

| Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90260-13-2 | |

| Record name | 3-Fluoro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonyl chloride

CAS Number: 90260-13-2

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly for the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organosulfur compound that serves as a vital building block in organic synthesis. It is characterized by a benzene ring substituted with a sulfonyl chloride group, a fluorine atom, and a methyl group.

Table 1: Physicochemical Properties [1][2][3]

| Property | Value |

| CAS Number | 90260-13-2 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| Appearance | White to pale yellow or brown crystals/powder |

| Melting Point | 46-50 °C (lit.) |

| Flash Point | >110°C |

| Form | Fused solid or crystalline powder |

Table 2: Spectroscopic Data

While specific spectral data can be found in databases such as ChemicalBook, representative data is crucial for characterization.

| Spectrum Type | Notable Peaks |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR Spectroscopy | Data not available in search results. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often starting from a readily available precursor like 3-fluoro-4-methylaniline. A representative experimental protocol based on the Sandmeyer reaction is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is a standard representation of the synthesis and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

3-Fluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a beaker, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously.

-

The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Sulfonylation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl solution. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization or column chromatography.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile reagent, primarily used for the introduction of the 3-fluoro-4-methylphenylsulfonyl moiety into molecules. This is particularly relevant in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.

A significant application is in the synthesis of inhibitors for the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial regulator of amino acid homeostasis and is considered a target for cancer therapy.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, morpholine)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (1M solution)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the amine and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the mixture with 1M HCl to remove excess base and amine.

-

Wash with saturated NaHCO₃ solution to remove any remaining acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

-

Caption: General workflow for the synthesis of sulfonamides.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is classified as a skin corrosive and can cause severe skin burns and eye damage. In case of fire, thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.

Table 3: Safety Information [3]

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Conclusion

This compound is a key intermediate for the synthesis of complex organic molecules, especially sulfonamides with potential therapeutic applications. Its proper handling and use, guided by the protocols and data presented in this guide, are essential for successful research and development outcomes in medicinal and synthetic chemistry.

References

A Technical Guide to the Physical and Chemical Properties of 3-Fluoro-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzenesulfonyl chloride, with the CAS Number 90260-13-2, is a chemical compound of interest in various research and development applications.[1] This whitepaper provides a detailed overview of its core physical and chemical properties, safety information, and a conceptual framework for its potential application in modulating biological pathways.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClFO₂S | [1][2][3] |

| Molecular Weight | 208.64 g/mol | [3][4] |

| Appearance | White to pale yellow crystals, powder, or crystalline powder | [2] |

| Melting Point | 46-50 °C (lit.) | [1][5] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Assay | ≥96.0% - 97% | [2] |

| InChI Key | YDUHIMCRFRIVFI-UHFFFAOYSA-N | [2] |

| SMILES String | Cc1ccc(cc1F)S(Cl)(=O)=O | [2] |

Chemical and Safety Information

This compound is a corrosive solid that requires careful handling.[1] It is classified as Skin Corrosion Category 1B, causing severe skin burns and eye damage.[1] The compound is also known to be moisture-sensitive and reacts with water, which may generate heat or gases.[1]

Key Safety Precautions:

-

Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including eye and face protection, gloves, and respiratory protection.[1]

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container, preferably under an inert gas.[1]

-

Incompatible Materials: Keep away from bases and strong oxidizing agents.[1]

-

Hazardous Decomposition: Thermal decomposition may produce carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not available in the cited literature. However, a generalized workflow for determining a key physical property such as the melting point is described below.

References

In-Depth Technical Guide: 3-Fluoro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzenesulfonyl chloride is a key aromatic organosulfur compound that serves as a vital building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both fluorine and methyl groups on the benzene ring, imparts specific electronic and steric properties that are leveraged in the design of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Weight | 208.64 g/mol |

| Molecular Formula | C₇H₆ClFO₂S |

| CAS Number | 90260-13-2 |

| Appearance | White to pale yellow solid |

| Melting Point | 46-50 °C |

| Boiling Point | >110 °C |

| InChI Key | YDUHIMCRFRIVFI-UHFFFAOYSA-N |

| SMILES | Cc1ccc(cc1F)S(Cl)(=O)=O |

Synthesis of this compound

While specific proprietary methods may exist, a common and effective route for the synthesis of this compound involves the diazotization of 3-fluoro-4-methylaniline followed by a Sandmeyer-type reaction. This method is adaptable in a standard laboratory setting.

Experimental Protocol: Synthesis via Diazotization and Chlorosulfonation

Materials:

-

3-Fluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂)

-

Copper(I) Chloride (CuCl) as a catalyst (optional, but recommended)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

-

-

Chlorosulfonation (Sandmeyer-type Reaction):

-

In a separate flask, prepare a solution of thionyl chloride in a suitable solvent like dichloromethane. If using a catalyst, add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the thionyl chloride solution. Vigorous gas evolution (N₂ and SO₂) will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the gas evolution ceases.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

-

Application in Drug Development: Synthesis of GCN2 Inhibitors

This compound is a key intermediate in the synthesis of potent and selective inhibitors of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase involved in amino acid homeostasis and cellular stress responses. GCN2 is a promising target for cancer therapy. The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamides, a common scaffold in kinase inhibitors.

The following diagram illustrates the initial step in the synthesis of a GCN2 inhibitor intermediate, highlighting the role of this compound.

Caption: Synthetic pathway for a GCN2 inhibitor intermediate.

Conclusion

This compound is a versatile reagent with significant applications in the synthesis of biologically active molecules, particularly in the field of kinase inhibitor development. Its straightforward synthesis and reactive sulfonyl chloride group make it an invaluable tool for medicinal chemists. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, physical and chemical properties, spectroscopic data, and provides illustrative experimental protocols for its synthesis and a representative reaction.

Chemical Identity and Properties

This compound is a halogenated aromatic sulfonyl chloride. Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonyl chloride functional group. This combination of functionalities makes it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90260-13-2 | [1] |

| Molecular Formula | C₇H₆ClFO₂S | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Appearance | White to pale yellow solid | |

| Melting Point | 46-50 °C | [2] |

| SMILES String | Cc1ccc(cc1F)S(Cl)(=O)=O | |

| InChI Key | YDUHIMCRFRIVFI-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported for this compound[3]:

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Data available, but specific shifts not detailed in the provided search results. |

| ¹³C NMR | Data available, but specific shifts not detailed in the provided search results. |

| Infrared (IR) | Data available, but specific peak values not detailed in the provided search results. |

| Mass Spectrometry (MS) | Data available, but specific m/z values not detailed in the provided search results. |

Note: While the existence of this data is confirmed, the specific spectral details were not available in the initial search results. Researchers should refer to spectral databases for detailed peak assignments.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst. The following is a plausible experimental protocol adapted from a general procedure for the synthesis of sulfonyl chlorides from anilines.

Logical Relationship of Synthesis

Experimental Protocol:

-

Diazotization: 3-Fluoro-4-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10 °C. Copper(I) chloride (0.1 eq) is added as a catalyst. The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 15 °C.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then dissolved in a suitable organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Representative Reaction: Sulfonylation of an Amine

This compound is an excellent reagent for the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. The following is a general procedure for this reaction, adapted for this specific sulfonyl chloride.

Experimental Workflow

Experimental Protocol:

-

Reaction Setup: To a solution of the amine (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in a suitable solvent like dichloromethane at 0 °C, a solution of this compound (1.1 eq) in dichloromethane is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage[4]. In case of contact, the affected area should be flushed immediately with copious amounts of water.

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

This compound reacts with water and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[4].

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety can be readily converted into sulfonamides, which are a common feature in many pharmaceutical drugs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. Its use as a modulator for GCN2 has been noted, suggesting its potential in treating related disorders[2][5]. This reagent is particularly useful for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

Synthesis of 3-Fluoro-4-methylbenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 3-fluoro-4-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The guide details experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthetic workflows.

Introduction

This compound is an important building block in medicinal chemistry, utilized in the synthesis of a range of biologically active molecules. Its structural features, including the fluorine atom and the sulfonyl chloride group, allow for the introduction of specific pharmacophores that can modulate the physicochemical and biological properties of drug candidates. This guide outlines two viable synthetic routes to this compound, starting from readily available precursors: 2-fluorotoluene and 3-fluoro-4-methylaniline.

Pathway 1: Synthesis from 2-Fluorotoluene

This pathway involves a two-step process: the sulfonation of 2-fluorotoluene to form 3-fluoro-4-methylbenzenesulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.

Step 1a: Sulfonation of 2-Fluorotoluene

The sulfonation of 2-fluorotoluene is an electrophilic aromatic substitution reaction. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Due to steric hindrance from the methyl group, the incoming sulfonic acid group is directed predominantly to the position para to the methyl group and meta to the fluorine atom.

Experimental Protocol:

A detailed experimental protocol for the sulfonation of a similar compound, 4-fluoroanisole, can be adapted for 2-fluorotoluene[1].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluorotoluene (1.0 equivalent).

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 2.0 equivalents) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 3-fluoro-4-methylbenzenesulfonic acid can be isolated as its sodium salt by adding sodium chloride to the aqueous solution to precipitate the salt, which is then filtered and dried.

| Parameter | Value |

| Starting Material | 2-Fluorotoluene |

| Reagent | Fuming Sulfuric Acid (20% SO₃) |

| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-4 hours |

| Expected Product | 3-Fluoro-4-methylbenzenesulfonic acid |

Step 1b: Chlorination of 3-Fluoro-4-methylbenzenesulfonic Acid

The sulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The use of thionyl chloride is a common and effective method[2].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place the dried 3-fluoro-4-methylbenzenesulfonic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (2.0-3.0 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methylbenzenesulfonic acid |

| Reagent | Thionyl Chloride, DMF (catalyst) |

| Reaction Temperature | Reflux (approx. 79 °C) |

| Reaction Time | 2-4 hours |

| Product | This compound |

Synthesis Workflow for Pathway 1

Caption: Synthesis of this compound from 2-Fluorotoluene.

Pathway 2: Synthesis from 3-Fluoro-4-methylaniline

This pathway utilizes a Sandmeyer-type reaction, a versatile method for the synthesis of aryl halides and other derivatives from aryl amines. It involves the diazotization of 3-fluoro-4-methylaniline, followed by a copper-catalyzed reaction with a sulfur dioxide source.

Step 2a: Synthesis of 3-Fluoro-4-methylaniline

3-Fluoro-4-methylaniline can be synthesized from 2-fluoro-4-nitrotoluene via reduction of the nitro group.

Experimental Protocol:

A general procedure for the reduction of aromatic nitro compounds can be followed[3].

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-nitrotoluene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: After the reaction is complete, filter off the solid catalyst or iron residues. If an acidic medium was used, neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The solvent is then dried and evaporated to yield 3-fluoro-4-methylaniline.

| Parameter | Value |

| Starting Material | 2-Fluoro-4-nitrotoluene |

| Reagent | Fe/HCl or H₂/Pd-C |

| Solvent | Ethanol or Ethyl Acetate |

| Expected Product | 3-Fluoro-4-methylaniline |

Step 2b: Sandmeyer Chlorosulfonylation of 3-Fluoro-4-methylaniline

A modern and safer approach for the synthesis of sulfonyl chlorides from anilines involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid SO₂ surrogate[4].

Experimental Protocol:

This protocol is adapted from a general procedure for the Sandmeyer chlorosulfonylation of anilines[4][5].

-

Reaction Setup: In a round-bottom flask, combine 3-fluoro-4-methylaniline (1.0 equivalent), DABSO (0.6 equivalents), and copper(II) chloride (CuCl₂, 5 mol%) in anhydrous acetonitrile.

-

Acidification: Cool the mixture in a water bath and add 37% aqueous hydrochloric acid (2.0 equivalents) dropwise.

-

Diazotization: After stirring for 10 minutes, add tert-butyl nitrite (1.1 equivalents) dropwise.

-

Reaction: Remove the cooling bath and stir the reaction mixture overnight at room temperature.

-

Work-up: Quench the reaction by adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methylaniline |

| Reagents | DABSO, CuCl₂, 37% HCl, tert-butyl nitrite |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | Room Temperature |

| Product | This compound |

Synthesis Workflow for Pathway 2

Caption: Synthesis of this compound from 3-Fluoro-4-methylaniline.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, safety considerations, and the desired scale of the synthesis. Pathway 1, starting from 2-fluorotoluene, involves classical sulfonation and chlorination reactions. Pathway 2, commencing with 3-fluoro-4-methylaniline, utilizes a modern and safer Sandmeyer-type reaction with a solid SO₂ surrogate. The detailed protocols and workflows provided in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. 3-Fluoro-4-methylaniline | 452-77-7 [chemicalbook.com]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

Spectroscopic Analysis of 3-Fluoro-4-methylbenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectral data for 3-fluoro-4-methylbenzenesulfonyl chloride (CAS No. 90260-13-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of the available ¹H NMR data, expected spectral characteristics based on analogous compounds, and detailed, generalized experimental protocols for acquiring NMR, IR, and MS data. This guide is intended to assist researchers in the characterization and analysis of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 3-fluoro-4-methylbenzene-1-sulfonyl chloride

-

Molecular Formula: C₇H₆ClFO₂S

-

Molecular Weight: 208.64 g/mol

-

Appearance: White to pale yellow crystals or powder.

-

Melting Point: 46-50 °C

Spectral Data Summary

The following tables summarize the available and expected spectral data for this compound.

NMR Spectral Data

Table 1: NMR Spectral Data of this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CDCl₃ | Data not available in tabulated format. A spectrum image is available. | |||

| ¹³C NMR | CDCl₃ | No experimental data available. | |||

| ¹⁹F NMR | CDCl₃ | No experimental data available. |

Note: While specific tabulated data is unavailable, a ¹H NMR spectrum image can be found on resources such as ChemicalBook.

Infrared (IR) Spectral Data

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| No experimental data available. | SO₂ asymmetric stretching | |

| No experimental data available. | SO₂ symmetric stretching | |

| No experimental data available. | C-S stretching | |

| No experimental data available. | C-F stretching | |

| No experimental data available. | Aromatic C=C stretching | |

| No experimental data available. | Aromatic C-H stretching | |

| No experimental data available. | Aliphatic C-H stretching |

Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| No experimental data available. | [M]⁺ (Molecular ion) | |

| No experimental data available. | [M+2]⁺ (Isotope peak for ³⁷Cl) | |

| No experimental data available. | Fragments (e.g., loss of Cl, SO₂, CH₃) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound should be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR: The spectrum should be acquired on a 300 MHz or higher spectrometer. Standard acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: The spectrum should be acquired on a 75 MHz or higher spectrometer using proton decoupling. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: The spectrum should be acquired on a spectrometer equipped with a fluorine probe. A common external reference is CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

KBr Pellet: Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder in the IR spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of organic molecules.

-

Electron Ionization (EI-MS): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

-

Electrospray Ionization (ESI-MS): The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and infused into the ESI source. A high voltage is applied to the solution as it exits a capillary, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the described spectroscopic techniques.

Caption: Workflow for Structural Elucidation.

3-Fluoro-4-methylbenzenesulfonyl chloride safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluoro-4-methylbenzenesulfonyl chloride (CAS No. 90260-13-2), a key reagent in synthetic chemistry. It covers its chemical properties, detailed safety and handling protocols, a representative synthesis method, and its relevance in the context of modulating signaling pathways in drug discovery.

Chemical and Physical Properties

This compound is a solid organic compound utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 90260-13-2 | [1][2] |

| Molecular Formula | C₇H₆ClFO₂S | [1][2] |

| Molecular Weight | 208.64 g/mol | [2] |

| Synonyms | 4-(Chlorosulfonyl)-2-fluorotoluene | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 46 - 50 °C | [1][2][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

| SMILES String | Cc1ccc(cc1F)S(Cl)(=O)=O | [2] |

| InChI Key | YDUHIMCRFRIVFI-UHFFFAOYSA-N | [2] |

Safety, Handling, and Hazard Profile

This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage. It may also cause respiratory irritation.[1][4] Strict adherence to safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Personal Protective Equipment (PPE) and Handling

A logical workflow for handling this chemical is essential to minimize exposure risk. This involves preparation, handling, and post-handling procedures.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4] |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1][4] |

Stability and Reactivity

The compound is stable under recommended storage conditions but is moisture-sensitive.[1] It should be stored in a dry, cool, well-ventilated area under an inert atmosphere.[1] Incompatible materials include bases and strong oxidizing agents.[1] The compound reacts with water, which may generate heat or gases.[1] Hazardous decomposition products upon combustion include carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[1]

Representative Experimental Protocol: Synthesis

Reaction: Diazotization of 3-fluoro-4-methylaniline followed by copper-catalyzed chlorosulfonylation.

Materials and Reagents

-

3-Fluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) source (e.g., SO₂ gas, or a stable surrogate like DABSO)

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Deionized Water

-

Ice

-

Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

Step 1: Formation of the Diazonium Salt

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-fluoro-4-methylaniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature strictly between 0-5 °C. The addition should be slow enough to control the exotherm and prevent the decomposition of the diazonium salt.

-

Stir the resulting solution for an additional 15-20 minutes at 0-5 °C after the addition is complete.

Step 2: Chlorosulfonylation (Sandmeyer Reaction)

-

In a separate, larger reaction vessel, prepare a solution or slurry of a copper catalyst (e.g., CuCl) in a suitable solvent saturated with sulfur dioxide.

-

Cool this catalyst mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the catalyst mixture. Control the addition rate to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir while slowly warming to room temperature. Continue stirring until gas evolution ceases.

Step 3: Workup and Purification

-

Pour the reaction mixture into a separatory funnel containing cold water and an organic extraction solvent (e.g., dichloromethane).

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development: GCN2 Pathway Modulation

Aryl sulfonyl chlorides are versatile intermediates in medicinal chemistry. This compound, in particular, has been identified as a precursor for synthesizing modulators of GCN2 (General Control Nonderepressible 2).[3] GCN2 is a protein kinase that plays a critical role in the cellular response to amino acid starvation, a condition often found within the tumor microenvironment.

The GCN2 Signaling Pathway

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the GCN2 kinase, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:

-

Global Translation Inhibition: It reduces the overall rate of protein synthesis, conserving cellular resources.

-

Specific mRNA Translation: It paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid synthesis and stress adaptation.

By modulating this pathway, GCN2 inhibitors can prevent cancer cells from adapting to nutrient-poor environments, thereby sensitizing them to other therapies or inducing cell death.

Caption: The GCN2 signaling pathway and the point of intervention for GCN2 inhibitors.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Fluoro-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of 3-Fluoro-4-methylbenzenesulfonyl chloride (CAS No. 90260-13-2). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a respiratory irritant.[1] Understanding its classification is fundamental to its safe handling.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Source: Synquest Labs, Echemi[1][2]

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H6ClFO2S |

| Molecular Weight | 208.64 g/mol |

| Appearance | Solid |

| Melting Point | 46-50 °C |

| Boiling Point | 258.6±28.0 °C at 760 mmHg |

| Flash Point | 110 °C (230 °F) - closed cup |

| Density | 1.4±0.1 g/cm³ |

Source: Echemi, Sigma-Aldrich[2][3]

Handling Precautions and Protocols

Due to its corrosive nature, strict handling protocols must be followed.

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][4]

A comprehensive PPE strategy is mandatory to prevent contact.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard Reference |

| Eyes/Face | Chemical goggles or safety glasses with a face shield. | 29 CFR 1910.133 |

| Hands | Protective gloves (material to be specified based on breakthrough time). | 29 CFR 1910.138 |

| Skin/Body | Wear suitable protective clothing to prevent skin exposure. | |

| Respiratory | In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA approved respirator. A type P3 (EN 143) respirator cartridge is recommended. | 29 CFR 1910.134 |

| Feet | Safety shoes. | 29 CFR 1910.136 |

Source: Synquest Labs, Sigma-Aldrich[1][3]

-

Do not eat, drink, or smoke when using this product.[1]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5]

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[1][2]

-

Container: Keep the container tightly closed when not in use.[1][2]

-

Moisture Sensitivity: The compound is moisture-sensitive. Store under an inert gas atmosphere.[1]

-

Incompatible Materials: Avoid contact with bases and strong oxidizing agents.[1] The substance reacts with water, which may generate heat or gases.[1]

-

Storage Class: Classified under Storage Class 8A for combustible corrosive hazardous materials.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Table 4: First-Aid Protocols

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove all contaminated clothing and shoes. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |

Source: Synquest Labs, Echemi[1][2]

-

Personnel: Evacuate personnel from the area. Only qualified personnel equipped with appropriate PPE should intervene.[1]

-

Containment: Stop the leak if it is safe to do so. Avoid the generation of dust.[1]

-

Cleaning: Sweep or shovel spills into an appropriate container for disposal.[1]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. The chemical waste generator must determine if a discarded chemical is classified as hazardous waste.[6]

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage of this compound.

References

A Technical Guide to the Solubility of 3-Fluoro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methylbenzenesulfonyl chloride (CAS No. 90260-13-2), a key intermediate in synthetic organic chemistry. Due to the compound's reactivity, particularly its sensitivity to moisture, this guide emphasizes its stability and solubility in aprotic organic solvents and offers detailed experimental protocols for researchers to determine its solubility for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 90260-13-2 | [1] |

| Molecular Formula | C₇H₆ClFO₂S | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Appearance | White to pale yellow crystals or powder | [2] |

| Melting Point | 46-50 °C | [1] |

| Moisture Sensitivity | Moisture sensitive; reacts with water | [3][4] |

Solubility Profile

Qualitative Solubility

Based on the principles of "like dissolves like," a qualitative assessment of solubility in common laboratory solvents can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Aprotic Polar Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) | High | The polar sulfonyl chloride group and the aromatic ring are expected to interact favorably with these solvents. |

| Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes) | Moderate to Low | While the methyl and aromatic groups provide some nonpolar character, the polarity of the sulfonyl chloride and fluoro groups may limit solubility. |

| Protic Solvents (e.g., Water, Ethanol, Methanol) | Reactive (Solvolysis) | The compound will react with these solvents, leading to decomposition. It is considered insoluble in the sense that a stable solution cannot be formed.[3] |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, researchers will need to determine the solubility of this compound in their specific solvent systems. The following protocols provide methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Assessment (Visual Method)

This method provides a rapid, preliminary indication of solubility.

Materials:

-

This compound

-

Anhydrous aprotic solvents of interest (e.g., Dichloromethane, THF, Acetonitrile)

-

Small, dry test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Gravimetric Method)

This is a reliable method for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound

-

Anhydrous aprotic solvent of interest

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed collection vials

-

Analytical balance

-

Vacuum oven or source of inert gas (e.g., nitrogen)

Procedure:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the vial to stand at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm PTFE syringe filter into a pre-weighed collection vial.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Quantitative Solubility Determination (Analytical Quantification Method)

For a more precise determination, the concentration of the saturated solution can be measured using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

-

Prepare a saturated solution as described in the shake-flask method (steps 1-4).

-

Withdraw an aliquot of the supernatant and dilute it with a known volume of the same anhydrous solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC-MS method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the workflows for determining the solubility of this compound.

Caption: Workflow for the qualitative assessment of solubility.

Caption: Workflow for quantitative solubility determination by the gravimetric method.

References

The Advent and Application of 3-Fluoro-4-methylbenzenesulfonyl Chloride: A Technical Guide

Introduction

3-Fluoro-4-methylbenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride, has emerged as a critical building block in contemporary medicinal chemistry. While a singular "discovery" paper marking its initial synthesis is not prominently documented in scientific literature, its commercial availability and application in high-stakes pharmaceutical research underscore its importance. This technical guide provides a comprehensive overview of its properties, a detailed plausible synthesis protocol, and its significant role in the development of novel therapeutics, particularly as a key intermediate in the synthesis of General Control Nonderepressible 2 (GCN2) kinase inhibitors.

Physicochemical and Safety Data

The intrinsic properties of this compound are crucial for its handling, application in synthesis, and safety considerations. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 90260-13-2 | [1][2] |

| Molecular Formula | C₇H₆ClFO₂S | [1][2] |

| Molecular Weight | 208.64 g/mol | [1] |

| Melting Point | 46-50 °C | [3] |

| Flash Point | 110 °C (closed cup) | |

| Appearance | Solid | |

| Hazard Class | 8 (Corrosive) | |

| Signal Word | Danger | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is through the electrophilic aromatic substitution of 2-fluoro-p-xylene with chlorosulfonic acid. This method is a standard and widely used industrial process for the preparation of aromatic sulfonyl chlorides.

Proposed Synthesis Workflow

The logical flow for the synthesis begins with the commercially available 2,5-dimethylaniline and proceeds through two key transformations to yield the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-p-xylene (Precursor)

This protocol is adapted from established Schiemann reaction procedures.

-

Diazotization: 2,5-Dimethylaniline (1.0 eq) is slowly added to a cooled (0-5 °C) solution of aqueous tetrafluoroboric acid (HBF₄). An aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) is then added dropwise, maintaining the temperature below 10 °C. The formation of the diazonium salt is monitored.

-

Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is carefully heated. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude 2-fluoro-p-xylene.

-

Purification: The crude product is purified by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. Final purification is achieved by fractional distillation.

Step 2: Synthesis of this compound

This protocol is adapted from the well-established Organic Syntheses procedure for the chlorosulfonation of benzene.[4]

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas is charged with an excess of chlorosulfonic acid (approx. 3.0-4.0 eq). The flask is cooled in an ice-water bath.

-

Addition of Substrate: 2-Fluoro-p-xylene (1.0 eq) is added dropwise to the stirred, cooled chlorosulfonic acid at a rate that maintains the internal temperature between 0-10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

Work-up: The reaction mixture is then slowly and carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is dried, and can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield this compound as a solid.

Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to readily react with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for introducing the sulfonyl group into drug candidates, which can modulate physicochemical properties and target binding.

Role in GCN2 Inhibitor Synthesis

Several patents disclose the use of this compound as a key reagent in the synthesis of potent and selective inhibitors of GCN2 kinase, a therapeutic target for various diseases, including cancer.

In the context of GCN2 inhibitor development, this compound is reacted with complex amine-containing heterocyclic scaffolds. The resulting sulfonamide is often a key structural motif responsible for the compound's inhibitory activity. The patents, such as WO2019148132A1 and WO2021165346A1, list numerous examples of final compounds synthesized using this specific sulfonyl chloride, highlighting its importance in creating a library of potential drug candidates for this target.[5][6] A 2012 patent application also lists it as a commercially available reagent for the synthesis of CRTH2 antagonists.[7]

Conclusion

This compound stands as a testament to the enabling power of specialized chemical intermediates in modern drug discovery. While its formal discovery is not prominently chronicled, its established synthesis, well-defined properties, and crucial role in the development of next-generation therapeutics like GCN2 inhibitors solidify its position as an invaluable tool for researchers and scientists. The protocols and data presented herein provide a foundational guide for its synthesis and application, empowering further innovation in the field of medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2019148132A1 - Gcn2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, offers chemists a valuable tool for introducing specific structural motifs into target molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.[1] The highly reactive sulfonyl chloride functional group allows for straightforward derivatization, primarily through reactions with nucleophiles like amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications in drug discovery with a focus on its role in developing GCN2 and CRTH2 modulators, and essential safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as white to pale yellow crystals or powder.[2] Key identifying information and physical properties are summarized in the tables below.

Table 2.1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-fluoro-4-methylbenzene-1-sulfonyl chloride[2] |

| CAS Number | 90260-13-2[2][3][4][5][6][7] |

| Molecular Formula | C₇H₆ClFO₂S[2][3][4][5][6] |

| Molecular Weight | 208.64 g/mol [4][5][6][7] |

| SMILES | Cc1ccc(cc1F)S(Cl)(=O)=O[2][7] |

| InChI Key | YDUHIMCRFRIVFI-UHFFFAOYSA-N[2][7] |

Table 2.2: Physical Properties

| Property | Value |

| Appearance | White to pale yellow crystals or crystalline powder[2] |

| Melting Point | 46-50 °C[6][7] |

| Boiling Point | Data not available |

| Solubility | Reacts with water.[3] Solubility in organic solvents not specified. |

| Flash Point | 110 °C (230 °F) - closed cup[7] |

Synthesis and Experimental Protocols

Synthesis of this compound

This procedure involves the diazotization of 3-fluoro-4-methylaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst.

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-fluoro-4-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to -5 °C to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 0 °C.[8]

-

Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes after the addition is complete.

-

-

Sulfonylation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the acid.

-

Add copper(I) chloride (CuCl, catalytic amount) to this solution.

-

Cool the sulfur dioxide solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The temperature should be maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours. Nitrogen gas evolution will be observed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities (Caution: CO₂ evolution), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

-

Chemical Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles, making it a versatile reagent for introducing the 3-fluoro-4-methylphenylsulfonyl moiety.

Reaction with Amines (Sulfonamide Formation)

The reaction with primary or secondary amines yields sulfonamides, a common functional group in many biologically active molecules and approved drugs.

Experimental Protocol for Sulfonamide Synthesis:

-

Reaction Setup:

-

Dissolve a primary amine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.05 eq) portion-wise to the stirred solution. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct. If using dichloromethane, a non-nucleophilic base like triethylamine (1.2 eq) should be added.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

-

-

Work-up and Purification:

-

If pyridine is used as the solvent, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude sulfonamide product by flash column chromatography or recrystallization.

-

Reaction with Alcohols (Sulfonate Ester Formation)

Alcohols react with this compound in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.

Experimental Protocol for Sulfonate Ester Synthesis:

-

Reaction Setup:

-

Dissolve a primary or secondary alcohol (1.0 eq) in pyridine or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 eq) slowly. If using dichloromethane, add a base like triethylamine (1.2 eq).

-

The reaction proceeds with the retention of configuration at the alcohol's stereocenter.[9]

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding cold water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with 1M HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude sulfonate ester, which can be purified by chromatography if necessary.

-

Logical Workflow for Sulfonylation Reaction

Applications in Drug Discovery

This compound is a valuable reagent for synthesizing molecules targeting specific biological pathways. Its derivatives have been investigated as modulators for the GCN2 kinase and as antagonists for the CRTH2 receptor, both of which are implicated in various disease states.

GCN2 Modulators

The protein kinase GCN2 (General Control Nonderepressible 2) is a key sensor of amino acid deprivation that plays a central role in the Integrated Stress Response (ISR).[10] Upon activation by uncharged tRNA during amino acid starvation, GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a reduction in global protein synthesis and the preferential translation of stress-response genes like ATF4.[10] This pathway is implicated in cancer cell survival under nutritional stress, making GCN2 an attractive target for oncology.[11] this compound can be used to synthesize sulfonamides that act as GCN2 modulators, potentially treating disorders related to GCN2 activity.[12]

CRTH2 Receptor Antagonists

CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells), also known as DP2, is a G-protein-coupled receptor for prostaglandin D₂ (PGD₂).[4] PGD₂ is a major pro-inflammatory mediator released by mast cells during an allergic response.[2] The activation of CRTH2 on immune cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils promotes their migration and activation, leading to the release of pro-inflammatory cytokines and perpetuating the inflammatory cascade seen in allergic diseases like asthma and allergic rhinitis.[2][4] Antagonists of the CRTH2 receptor block this signaling pathway and are therefore of significant interest as anti-inflammatory therapeutics. The sulfonamide derivatives of this compound are explored for their potential as CRTH2 antagonists.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

Table 6.1: Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage[3][7][13] |

| H318 | Causes serious eye damage[3] |

| H335 | May cause respiratory irritation[3][13] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][14]

-

Avoid breathing dust, mist, or spray.[3]

-

The compound is moisture-sensitive and reacts with water, potentially generating heat and gases.[3][15] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly closed container in a dry, cool place.[13][15]

-

Incompatible with strong bases and oxidizing agents.[3]

First-Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]